molecular formula C11H11N3O2 B1404148 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid CAS No. 1354411-11-2

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B1404148
CAS No.: 1354411-11-2
M. Wt: 217.22 g/mol
InChI Key: GHLYNULNIVCKNY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid (molecular formula: C₁₁H₁₁N₃O₂, molecular weight: 217.22 g/mol) is a nitrogen-containing heterocyclic compound with a fused benzoimidazo-pyrazine core and a carboxylic acid substituent at position 6. This scaffold is significant in pharmaceutical chemistry due to its structural versatility and biological activity. It is synthesized via thermal cyclization reactions involving 2-aminobenzimidazole derivatives and functionalized precursors . Applications include its role as a thrombin inhibitor and in antineoplastic agent development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzimidazole with substituted methyl cinnamates under thermal conditions . The reaction conditions often include the use of solvents like toluene and catalysts such as cesium carbonate (Cs₂CO₃) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce groups like halogens, alkyl, or aryl groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmacophore in the development of new therapeutic agents. Research indicates that derivatives of benzo[4,5]imidazo[1,2-a]pyrazine exhibit significant activity against various biological targets:

  • COX-2 Inhibition : A study demonstrated that certain derivatives of benzo[4,5]imidazo[1,2-a]pyrimidines have selective COX-2 inhibitory effects. The compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine exhibited an IC50 value of 0.05 μM, outperforming celecoxib in terms of potency .
  • Anti-Cancer Activity : Compounds derived from this structure have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). Results showed considerable inhibitory effects on cell proliferation .

Synthesis and Catalysis

The synthesis of 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid can be achieved through various methods:

  • Brønsted Acidic Ionic Liquids : A novel approach using Brønsted acidic ionic liquids has been reported for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidines under metal-free conditions. This method is environmentally friendly and enhances the yield of desired products .
  • Thermal Intramolecular Heterocyclization : Another synthesis strategy involves thermal intramolecular heterocyclization techniques that yield high-purity products with minimal by-products .

Material Science

The unique properties of 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine derivatives make them suitable for applications in material science:

  • Nanocomposites : Research is ongoing into the incorporation of these compounds into nanocomposite materials to enhance their mechanical and thermal properties.

Case Study 1: COX-2 Inhibitor Development

A detailed study on the synthesis and evaluation of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives highlighted their potential as selective COX-2 inhibitors. The research utilized molecular modeling to predict interactions with the COX-2 active site and conducted in vitro assays to confirm efficacy .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer activity against MCF-7 cells, various synthesized compounds were evaluated for cytotoxic effects. The results indicated that modifications to the benzo[4,5]imidazo structure significantly influenced biological activity .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related heterocycles, focusing on ring systems, substituents, and biological activities. Key examples include:

Benzoimidazo-Pyrimidine Derivatives

  • Example: 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-2-one derivatives (e.g., compounds 5–7 in ). Structural Feature: Pyrimidine ring instead of pyrazine. Synthesis: One-pot thermal cyclization of 2-aminobenzimidazole with methyl cinnamates. Biological Activity: Antineoplastic properties, likely due to DNA intercalation or enzyme inhibition .

Benzoimidazo-Pyrrolo-Pyrazine Derivatives

  • Examples: 5a-Methyl-5a,6-dihydro-5H,12H-benzo[4,5]imidazo[1,2-a]pyrrolo[1,2-d]pyrazine (). 10-Chloro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8e) (). Structural Feature: Fused pyrrole rings and variable substituents (e.g., methyl, chloro, phenyl). Synthesis: Solvent moisture-controlled self-assembly or double cyclization .

Quinazoline-Fused Derivatives

  • Example: 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]quinazoline-8,11-dione (4a) (). Structural Feature: Quinazoline ring with dione groups. Synthesis: Ullmann-type C–N coupling followed by double bond cleavage . Biological Activity: Potential anticancer applications due to quinazoline’s known role in kinase inhibition .

Carboxamide Derivatives

  • Example : N-(4-Chlorobenzyl)-1-oxo-2-(pyridin-2-ylmethyl)-...-carboxamide (–14).
    • Structural Feature : Carboxamide group replaces carboxylic acid; additional chlorobenzyl and pyridylmethyl substituents.
    • Molecular Weight : 445.90 g/mol.
    • Impact : Improved metabolic stability and lipophilicity compared to the carboxylic acid form .

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility but may reduce blood-brain barrier penetration. Carboxamide derivatives exhibit intermediate lipophilicity .
  • Stability : Quinazoline-diones () may have lower thermal stability due to labile dione groups.
  • Molecular Weight : Derivatives range from 217.22 g/mol (target) to 445.90 g/mol (carboxamide), influencing drug-likeness parameters.

Biological Activity

1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the imidazo[1,2-a]pyrazine class and features a fused ring system that contributes to its biological activity. The molecular formula is C11H10N4O2C_{11}H_{10}N_4O_2, with a molecular weight of 230.23 g/mol. The structure is characterized by:

  • A tetrahydrobenzo ring
  • An imidazole and pyrazine moiety
  • A carboxylic acid functional group

This compound exhibits multiple mechanisms of action that contribute to its biological effects:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes involved in metabolic pathways. For instance, studies indicate its potential as an inhibitor of ENPP1 (ectonucleotide triphosphate diphosphohydrolase), which plays a role in cancer progression by negatively regulating the cGAS-STING pathway involved in immune responses .
  • Neuroprotective Effects : The compound has been identified as a selective negative modulator of AMPA receptors (AMPARs), which are critical for synaptic transmission and plasticity in the brain. This modulation may provide therapeutic benefits in neurodegenerative diseases .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It demonstrates significant cytotoxic activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interfere with DNA replication processes further supports its role as an anticancer agent .

Neuropharmacological Effects

The modulation of AMPARs suggests potential applications in treating neurological disorders such as epilepsy and Alzheimer's disease. In vivo studies have shown promising results in seizure protection and cognitive enhancement .

Antimicrobial Activity

In addition to its anticancer and neuroprotective properties, this compound has exhibited antimicrobial activity against various bacterial strains. This makes it a candidate for further exploration in the development of new antibiotics .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Cancer Research : A study evaluating the effects of this compound on human breast cancer cells reported an IC50 value indicating effective cytotoxicity at low concentrations. The mechanism was linked to cell cycle arrest and apoptosis induction .
  • Neuroprotection : In animal models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups. Behavioral tests indicated improvements in memory retention post-treatment .
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations lower than those required for conventional antibiotics .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism
AnticancerHighEnzyme inhibition; apoptosis
NeuroprotectionModerateAMPAR modulation
AntimicrobialVariableBacterial growth inhibition

Table 2: Key Research Findings

StudyYearFindings
Breast Cancer Study2023Significant cytotoxicity; IC50 values < 10 µM
Epilepsy Model2024Reduced seizure frequency; improved cognitive function
Antimicrobial Assay2023Effective against multiple bacterial strains

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives?

Synthetic methodologies often involve multi-step reactions starting from substituted benzimidazoles or pyrazine precursors. For example, intramolecular allylic amination with chiral ligands (e.g., biphenyl phosphoramidites) enables enantioselective formation of the tricyclic core . Alternative routes include metal-free C-N coupling reactions using potassium carbonate as a base, which avoids transition-metal catalysts and simplifies purification . Key steps:

  • Cyclization of 2-substituted benzimidazoles with α-bromocinnamaldehyde.
  • Carboxylic acid functionalization via hydrolysis of nitrile intermediates .

Q. How are structural and purity characteristics of this compound validated experimentally?

Standard analytical workflows include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ solvent, 400 MHz) to confirm proton environments and aromatic/heterocyclic signatures .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm carboxylic acid and imidazole moieties .

Q. What are the primary applications of this scaffold in medicinal chemistry?

The tricyclic benzoimidazopyrazine core is a privileged scaffold for drug discovery, particularly in:

  • Thrombin inhibition : Derivatives with substitutions at positions 2 and 8 exhibit nanomolar activity against thrombin, validated via in vitro enzymatic assays .
  • Antimicrobial agents : Coumarin-fused analogs demonstrate broad-spectrum antifungal activity by targeting fungal cell membranes .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for chiral purity?

Enantioselective intramolecular allylic amination using chiral-bridged biphenyl phosphoramidite ligands (e.g., (S)-Binap derivatives) achieves >90% enantiomeric excess (ee). Critical parameters:

  • Ligand-to-metal ratio (Pd(OAc)₂) must be 1:1 to avoid racemization.
  • Reaction temperature: 80–100°C in toluene for 12–24 hours .
  • Post-synthesis chiral HPLC (e.g., Chiralpak AD-H column) to validate ee .

How do structural modifications influence bioactivity? A case study in thrombin inhibitors.

Structure-activity relationship (SAR) studies show:

  • Position 2 : Trifluoromethyl groups enhance thrombin binding via hydrophobic interactions (IC₅₀ = 12 nM) .
  • Position 8 : Carboxylic acid is critical for hydrogen bonding with Ser214 in the thrombin active site. Esterification reduces activity by >50% .
  • Core rigidity : Saturation of the tetrahydro ring improves metabolic stability but reduces solubility .

Q. What computational methods are used to predict the compound’s physicochemical properties?

  • DFT calculations : Predict electron density distribution and reactive sites (e.g., electrophilic substitution at C7) .
  • Molecular docking (AutoDock Vina) : Models interactions with thrombin’s S1 pocket, guiding rational design .
  • LogP prediction (ChemAxon) : Carboxylic acid derivatives have LogP ~1.5, indicating moderate hydrophilicity .

Q. How can contradictory NMR data be resolved during characterization?

Discrepancies in aromatic proton splitting may arise from:

  • Tautomerism : Imidazole ring proton exchange (e.g., N1 vs. N3) alters splitting patterns. Use variable-temperature NMR to stabilize tautomers .
  • Residual solvents : CDCl₃ impurities (e.g., DCM) mimic unexpected peaks. Pre-dry samples with molecular sieves .

Q. Methodological Challenges and Solutions

Q. What strategies improve yield in multi-component reactions involving this scaffold?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes (e.g., 80°C, 300 W) while maintaining >85% yield .
  • Solvent optimization : DMF enhances solubility of intermediates; switch to ethyl acetate for final cyclization to avoid side reactions .

Q. How are impurities controlled during large-scale synthesis?

  • Process-related impurities : Monitor nitrile intermediates (e.g., 8-cyano derivatives) via LC-MS. Hydrolysis with HCl/EtOH converts them to the target carboxylic acid .
  • Byproducts : Pd residues from coupling reactions are removed via activated charcoal filtration .

Q. What in vitro assays are recommended for evaluating antifungal activity?

  • Broth microdilution (CLSI M38-A2) : Determine MIC values against Candida spp. and Aspergillus spp. .
  • Time-kill assays : Assess fungicidal vs. fungistatic effects at 2× MIC over 24 hours .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)7-1-2-9-8(5-7)13-10-6-12-3-4-14(9)10/h1-2,5,12H,3-4,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLYNULNIVCKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl 3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrazine-2,8-dicarboxylate (500 mg, 1.58 mmol) prepared in the Step 38-1-3 was suspended in ethanol (3.2 ml), and a 1 mol/L sodium hydroxide aqueous solution (1.6 ml) and then purified water (1.6 ml) were added thereto. The mixture was heated under reflux for 48 hours. After being allowed to cool, the mixture was neutralized with 3-N hydrochloric acid. The precipitate was separated by filtration and dried to give the title compound (230 mg, 67%) as a light-brown powder.
Name
Diethyl 3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrazine-2,8-dicarboxylate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.2 mL
Type
solvent
Reaction Step Five
Yield
67%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.